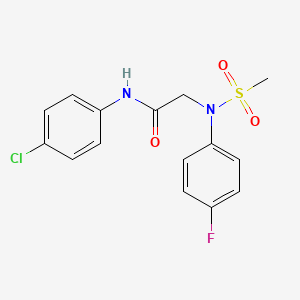![molecular formula C19H26N2O3S B6120814 2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)
2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol, also known as THIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THIP is a GABAergic compound that acts as a selective agonist for GABA receptors, which are responsible for inhibitory neurotransmission in the central nervous system.
Mechanism of Action
2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol acts as a selective agonist for GABA receptors, which are responsible for inhibitory neurotransmission in the central nervous system. The compound enhances the activity of GABA receptors, resulting in increased inhibitory neurotransmission and decreased excitability of neurons. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives. However, this compound has been shown to have a more selective action on GABA receptors, which may result in fewer side effects compared to benzodiazepines.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. The compound has also been shown to increase slow-wave sleep and decrease REM sleep, which may contribute to its sedative effects. This compound has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, its low potential for abuse and dependence, and its ability to cross the blood-brain barrier. However, this compound has several limitations, including its short half-life, which may require frequent dosing, and its potential for tolerance and withdrawal symptoms with prolonged use.
Future Directions
There are several future directions for 2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol research, including the development of more potent and selective GABA agonists, the investigation of this compound's potential for the treatment of other medical conditions such as pain and inflammation, and the development of new formulations and delivery methods to improve its pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-thienylmethylamine and 3-(2-hydroxyethyl)-1-piperazine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield this compound. The purity of the compound can be improved through recrystallization and chromatographic purification techniques.
Scientific Research Applications
2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, epilepsy, and sleep disorders. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. This compound has also been investigated as a potential treatment for alcohol withdrawal syndrome, as it can alleviate symptoms such as anxiety, tremors, and seizures.
properties
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-17-5-4-15(19(23)11-17)12-20-7-8-21(16(13-20)6-9-22)14-18-3-2-10-25-18/h2-5,10-11,16,22-23H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQIISODMHBLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)

![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)

![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)